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molecular formula C6H9NOS B3346609 2-Thiazolepropanol CAS No. 121356-99-8

2-Thiazolepropanol

Cat. No. B3346609
M. Wt: 143.21 g/mol
InChI Key: WNDMVILBFVSWLJ-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

Pd on charcoal (0.5 g) was added to a sol. of 3-thiazol-2-yl-prop-2-yn-1-ol (2.31 g, 16.6 mmol) in EtOH (85 mL), and the mixture was subjected to an atmosphere of H2 overnight.
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]#[C:7][CH2:8][OH:9]>CCO.[Pd]>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][CH2:7][CH2:8][OH:9]

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
S1C(=NC=C1)C#CCO
Name
Quantity
85 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to an atmosphere of H2 overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
S1C(=NC=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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